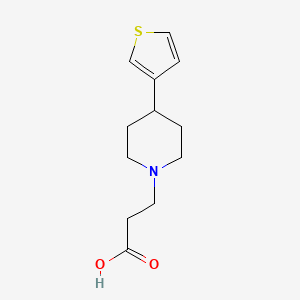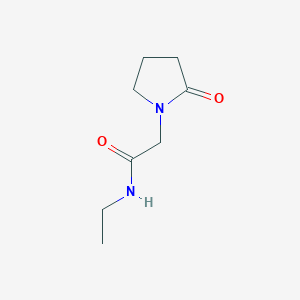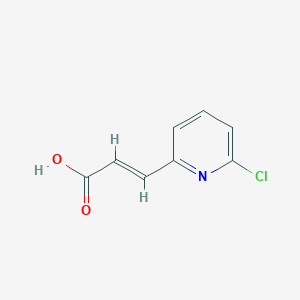
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DIM-5, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of indole-3-acetic acid, a plant hormone that plays a role in cell growth and development.
Mecanismo De Acción
The exact mechanism of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth, and may also interact with other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can have a variety of biochemical and physiological effects, depending on the specific system being studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also have anti-inflammatory effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, potentially leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research is its specificity - it can be used to target specific enzymes or receptors in the body, allowing researchers to study their function in greater detail. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is relatively easy to synthesize and purify, making it a cost-effective tool for many experiments. However, one limitation of using N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its potential toxicity - it can be harmful to cells at high concentrations, and care must be taken to ensure that it is used safely in laboratory settings.
Direcciones Futuras
There are many potential future directions for research on N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. One area of interest is its potential applications in drug discovery - it may be possible to use N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a starting point for developing new drugs that target specific enzymes or receptors in the body. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, and to determine its potential applications in a variety of scientific fields.
Métodos De Síntesis
The synthesis of N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves several steps, including the condensation of 5-methylisatin and methylamine to form 5-methylisatoic anhydride, which is then reacted with acetamide to produce N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide. The process is relatively complex and requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-tumor properties in vitro, and may also have neuroprotective effects. Additionally, N-(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been used as a tool for studying the structure and function of proteins, particularly those involved in signal transduction pathways.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-10-9(6-7)11(13-8(2)15)12(16)14(10)3/h4-6,11H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDHDBVDIKXBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)



![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)


![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
